molecular formula C12H25NO B8662492 2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol CAS No. 61683-14-5

2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol

Cat. No. B8662492
CAS RN: 61683-14-5
M. Wt: 199.33 g/mol
InChI Key: TUGPREKSTXAQBY-UHFFFAOYSA-N
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Description

2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol is a useful research compound. Its molecular formula is C12H25NO and its molecular weight is 199.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61683-14-5

Product Name

2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2,6-diethyl-2,3,6-trimethylpiperidin-4-ol

InChI

InChI=1S/C12H25NO/c1-6-11(4)8-10(14)9(3)12(5,7-2)13-11/h9-10,13-14H,6-8H2,1-5H3

InChI Key

TUGPREKSTXAQBY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 118.2 g (0.6 mol) 2,6-diethyl-2,3,6-trimethyl-4-oxopiperidine in 1000 ml ethanol 18.2 g (0.4 mol) sodium borohydride are added in portions and the temperature is kept below 30° C. Subsequently the solution is stirred for 2 hours at 50° C. Ethanol is distilled off, 500 ml water are added to the residue which is subsequently extracted several times with CH2Cl2. The extract is dried over Na2SO4 and the solution is filtered. After removing the solvent 116 g (97%) 2,6-diethyl-2,3,6-trimethyl-4-hydroxypiperidin are obtained as yellowish liquid.
Quantity
118.2 g
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1000 mL
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Synthesis routes and methods II

Procedure details

19.7 g of 2,6-diethyl-2,3,6-trimethyl-4-piperidone were dissolved in 250 ml of methanol, and 3.7 g of sodium borohydride were added thereto in four portions over a period of 1 hour, with stirring. After stirring the mixture for a further 4 hours, it was allowed to stand overnight and was then concentrated by evaporation under reduced pressure; water was added to the concentrated mixture, which was then extracted with benzene. The resulting benzene solution was dried over potassium carbonate and the benzene was distilled off. The residue was distilled under reduced pressure, giving 17.2 g of the title compound as a colourless liquid (bp 125° - 129° C/1.5 mmHg).
Quantity
19.7 g
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reactant
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Quantity
250 mL
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solvent
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3.7 g
Type
reactant
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Synthesis routes and methods III

Procedure details

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